methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate
Description
Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate is a synthetic ester derivative featuring a 2,4-dichlorophenyl group, an N-methylacetamide moiety, and a methyl ester functional group.
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenyl)acetyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)5-8-3-4-9(13)6-10(8)14/h3-4,6H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKZOVHQDVIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(2,4-Dichlorophenyl)-N-methylacetamide
This step involves the formation of the acetamide core by reacting an appropriate acyl chloride or activated derivative with methylamine. The process typically proceeds as follows:
-
- 2,4-dichlorophenyl acetic acid derivative (e.g., 2,4-dichlorophenylacetyl chloride)
- Methylamine (preferably in ethanol or aqueous medium)
-
- Temperature: 0–30°C
- Solvent: Ethanol or acetonitrile
- Catalyst: None required, but base like triethylamine may be used to scavenge HCl
-
- Formation of 2-(2,4-dichlorophenyl)-N-methylacetamide with high yield
Step 2: Esterification to Form Methyl Ester
The amide intermediate is then esterified to yield methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate:
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- The amide compound from Step 1
- Methyl chloroacetate or methyl iodide as methylating agents
-
- Solvent: Dichloromethane or acetone
- Catalyst: Base such as potassium carbonate
- Temperature: 50–90°C
- Duration: 2–5 hours
-
- The amide is stirred with methyl chloroacetate in the presence of potassium carbonate
- The mixture is heated under reflux
- Post-reaction, the mixture is cooled, filtered, and purified
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- Crystallization from ethyl acetate or isopropanol
Alternative Route via N-Methylation of the Acetamide
-
- 2-(2,4-dichlorophenyl)acetamide
- Methylating agents such as methyl iodide or methyl sulfate
-
- Solvent: Acetone or DMF
- Base: Potassium carbonate or sodium hydride
- Temperature: Room temperature to 50°C
- Duration: Several hours
-
- N-methylation yields the N-methylacetamide derivative
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- The methylated amide reacts with methyl chloroacetate under basic conditions to form the target ester
Key Data and Reaction Parameters
| Step | Reagents | Solvent | Temperature | Duration | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Amidation | 2,4-dichlorophenyl acetic acid derivative + methylamine | Ethanol or acetonitrile | 0–30°C | 2–4 hours | Crystallization | High yield, minimal side reactions |
| Esterification | Amide + methyl chloroacetate | Dichloromethane or acetone | 50–90°C | 2–5 hours | Crystallization from ethyl acetate | Purity enhanced via recrystallization |
| N-methylation | Acetamide + methyl iodide | Acetone or DMF | Room temp to 50°C | 4–8 hours | Filtration and recrystallization | Control of methylation to prevent over-alkylation |
Table 1: Summary of Preparation Methods
| Method | Key Reactants | Solvent | Temperature | Yield (%) | Purification | Remarks |
|---|---|---|---|---|---|---|
| Method A | 2,4-dichlorophenyl acetic acid + methylamine + methyl chloroacetate | Ethanol, dichloromethane | 50–90°C | 70–85 | Crystallization | Widely used, scalable |
| Method B | 2-(2,4-dichlorophenyl)acetamide + methylating agent | Acetone, DMF | Room temp to 50°C | 65–80 | Recrystallization | Alternative route |
- The process efficiency depends on the purity of starting materials and reaction control.
- Use of potassium carbonate as a base enhances yield during esterification.
- Crystallization solvents such as ethyl acetate or isopropanol improve purity.
- Reaction temperatures between 50°C and 90°C optimize ester formation while minimizing side reactions.
Notes on Industrial Scalability
- The described methods are adaptable for large-scale synthesis, emphasizing the importance of controlling reaction temperatures and reagent stoichiometry.
- Purification via recrystallization from suitable solvents ensures high purity, essential for pharmaceutical applications.
- Alternative routes involving direct methylation of the amide are feasible but require careful control to prevent over-alkylation.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of dichlorophenyl derivatives on cellular processes. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Several chloroacetamide derivatives and dichlorophenyl-containing compounds share structural motifs with the target molecule. Key examples include:
Table 1: Structural and Functional Comparison
Functional and Physicochemical Differences
- Ester vs. Amide Linkages : The methyl ester group in the target compound may confer higher volatility or susceptibility to hydrolysis compared to the stable amide bonds in herbicides like alachlor and pretilachlor .
- Dichlorophenyl vs. Phenoxyphenyl: The 2,4-dichlorophenyl group (common in fungicides like propiconazole) is associated with antifungal activity, while the phenoxyphenyl variant in the glycine derivative () may alter receptor binding or solubility .
- Commercial Viability : Unlike widely used agrochemicals (e.g., alachlor, propiconazole), the target compound’s discontinued status suggests challenges in synthesis, efficacy, or regulatory compliance .
Impurity Profiles and Stereochemical Complexity
Impurities in dichlorophenyl-containing compounds (e.g., stereoisomers Ba and Ab in Pharmacopeial Forum) highlight the importance of stereochemistry in biological activity.
Biological Activity
Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate is an organic compound with significant implications in pharmaceutical chemistry and drug development. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 290.14 g/mol
- CAS Number : 1153114-90-9
The compound features a dichlorophenyl group attached to an acetamido moiety, which enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Biological Activity
The biological activity of this compound has been primarily studied in the context of drug development. Notably, its potential roles include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dichlorophenyl compounds may exhibit antimicrobial properties.
- Anticancer Potential : Some research indicates that similar compounds may influence cancer cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
Understanding the biological activity of this compound can be enhanced by comparing it to structurally related compounds. Below is a table summarizing key features of similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate | CHClNO | Similar structure but different chlorine substitution pattern; potential for different biological activity. |
| Diclofenac methyl ester | CHClNO | A well-known anti-inflammatory drug; distinct pharmacological properties due to different functional groups. |
| Methyl [2-[(2,6-Dichlorophenyl)amino]phenyl]acetate | CHClNO | Contains an amino group; used as an impurity reference material for non-steroidal anti-inflammatory drugs. |
This comparison illustrates how variations in substituents can significantly affect biological activity and application potential.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, related research provides insights into the compound's potential applications:
- Cellular Interaction Studies : Investigations into the binding affinity of dichlorophenyl derivatives to specific enzymes have shown promising results in modulating enzyme activity, which is critical for drug design efforts.
- Pharmacological Studies : Research on similar compounds has demonstrated their ability to influence cellular signaling pathways associated with various diseases, indicating a potential therapeutic role for this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous N-substituted acetamides are prepared by reacting chloroacetamide derivatives with substituted anilines under reflux in anhydrous solvents like acetonitrile or THF. Yield optimization involves controlling stoichiometry (1.2–1.5 equivalents of amine), temperature (70–90°C), and catalysts (e.g., triethylamine) to suppress side reactions like over-alkylation . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:
- NMR : and NMR verify substituent positions (e.g., 2,4-dichlorophenyl protons at δ 7.3–7.5 ppm; methyl ester at δ 3.6–3.8 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., hydrogen bonds between amide N–H and ester carbonyl groups) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 332.05 for CHClNO) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during reflux or distillation .
- Waste disposal : Segregate halogenated organic waste and consult certified agencies for incineration or chemical neutralization .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediate stability. For example, ICReDD’s reaction path search methods identify low-energy pathways for amide bond formation, reducing trial-and-error experimentation . Molecular dynamics simulations further predict solvent effects (e.g., polar aprotic solvents like DMF stabilize charge-separated intermediates) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in crystallography vs. NMR coupling constants) are addressed by:
- Temperature-dependent NMR : Detects conformational flexibility in solution .
- Multi-technique validation : Cross-reference IR carbonyl stretches (~1680 cm) with X-ray bond lengths to confirm rigidity .
- Dynamic NMR simulations : Correlate rotamer populations with crystallographic disorder parameters .
Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric hindrance : The 2-Cl substituent reduces nucleophilic aromatic substitution (SNAr) rates at the para position, favoring palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Electronic effects : Electron-withdrawing Cl groups activate the amide carbonyl toward nucleophilic attack (e.g., Grignard reagent addition at the ester group) .
Q. What analytical methods quantify trace impurities in this compound, and how are detection limits optimized?
- Methodological Answer :
- HPLC-MS : Uses C18 columns (3.5 µm particles) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities (e.g., unreacted dichlorophenyl precursors) at ppb levels .
- GC-FID : Detects volatile byproducts (e.g., methyl chloride) with limits of quantification (LOQ) < 0.01% via splitless injection and cryogenic focusing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
